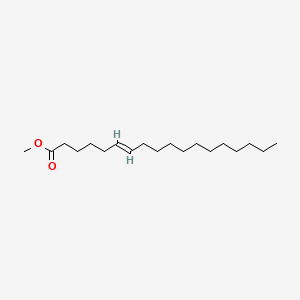

Methyl petroselaidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVDKVXAFJVRU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52355-31-4 | |

| Record name | Methyl 6-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Petroselaidic Acid for Researchers and Drug Development Professionals

Abstract

Petroselaidic acid (trans-6-octadecenoic acid) is the trans-isomer of the naturally occurring petroselinic acid. While its cis-isomer is abundant in the plant kingdom, particularly within the Apiaceae family, petroselaidic acid is primarily found in products derived from ruminant animals. This technical guide provides an in-depth overview of the natural sources of petroselaidic acid, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to Petroselaidic Acid

Petroselaidic acid is a monounsaturated trans fatty acid with the chemical formula C₁₈H₃₄O₂. It is the geometric isomer of petroselinic acid (cis-6-octadecenoic acid), a fatty acid characteristic of the seed oils of the Apiaceae plant family.[1][2] The position of the double bond at the sixth carbon atom distinguishes it from the more common oleic acid (cis-9-octadecenoic acid) and its trans-isomer, elaidic acid (trans-9-octadecenoic acid).

The presence and concentration of trans fatty acids in food and biological systems are of significant interest due to their metabolic effects. While industrially produced trans fatty acids have been linked to adverse health outcomes, naturally occurring trans fatty acids from ruminant sources are being investigated for their distinct biological activities.[3] This guide focuses exclusively on the natural origins of petroselaidic acid.

Natural Sources and Quantitative Data

The primary natural sources of petroselaidic acid are ruminant milk and dairy products. Its presence in these products is a result of the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of animals like cows, goats, and sheep.[4] While the seeds of the Apiaceae family are rich in the cis-isomer, petroselinic acid, the occurrence of petroselaidic acid in these plant sources is not well-documented and is presumed to be negligible.

Ruminant Milk and Dairy Products

Ruminant fat contains a complex mixture of trans-18:1 isomers, with vaccenic acid (trans-11-18:1) being the most abundant.[5] Petroselaidic acid (trans-6-18:1) is one of the positional isomers found in smaller quantities. The fatty acid composition of milk fat can vary depending on factors such as the animal's diet, breed, and lactation stage.[6]

Table 1: Indicative Concentration of trans-6-octadecenoic acid (Petroselaidic Acid) and other trans-18:1 Isomers in Bovine Milk Fat

| Fatty Acid Isomer | Concentration Range ( g/100g of total fatty acids) | Reference |

| trans-6 to trans-10-18:1 | 0.91 - 3.61 (as a group) | [7] |

| trans-11-18:1 (Vaccenic acid) | 0.91 - 3.61 | [7] |

| trans-12-18:1 | < 0.5 - ~1.0 | [7] |

| trans-13/14-18:1 | < 0.5 - ~1.0 | [7] |

| trans-16-18:1 | < 0.5 | [7] |

| Total trans-18:1 | 1.83 - 5.73 | [7] |

Note: Data often groups trans-6 to trans-10 isomers. The concentration of petroselaidic acid is a fraction of this group.

Apiaceae Family Seed Oils (Petroselinic Acid Content)

For context, the following table presents the high concentrations of the cis-isomer, petroselinic acid, in the seed oils of various plants from the Apiaceae family. The presence of petroselaidic acid in these oils is expected to be minimal.

Table 2: Petroselinic Acid (cis-6-octadecenoic acid) Content in Seed Oils of the Apiaceae Family

| Plant Source | Scientific Name | Petroselinic Acid (% of total fatty acids) | Reference |

| Anise | Pimpinella anisum | 10.4 - 75.6 | [1] |

| Caraway | Carum carvi | 28.5 - 57.6 | [1] |

| Celery | Apium graveolens | 49.4 - 75.6 | [1] |

| Coriander | Coriandrum sativum | 65.7 - 81.9 | [1][3] |

| Cumin | Cuminum cyminum | 41.3 - 61.8 | [1] |

| Dill | Anethum graveolens | 79.9 - 87.2 | [1] |

| Fennel | Foeniculum vulgare | 43.1 - 81.9 | [1] |

| Parsley | Petroselinum crispum | 35.0 - 75.1 | [1] |

Experimental Protocols for Analysis

The accurate identification and quantification of petroselaidic acid require specific analytical methodologies to separate it from other fatty acid isomers. The standard approach involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Lipid Extraction from Dairy Samples

A modified Folch or Bligh-Dyer method is typically employed for the extraction of lipids from milk, butter, or cheese.

Protocol:

-

Homogenize the dairy sample.

-

For milk, a specific protocol involves centrifugation to separate the fat layer.[8]

-

For solid samples like butter and cheese, a direct solvent extraction is used.

-

Extract the lipids using a chloroform:methanol (2:1, v/v) solution.

-

Wash the extract with a 0.9% NaCl or 0.88% KCl solution to remove non-lipid contaminants.

-

Separate the chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the purified lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

The extracted lipids (triglycerides) are converted to volatile FAMEs for GC analysis. This is a critical step for accurate quantification.

Protocol:

-

Dissolve the lipid extract in a known volume of toluene or hexane.

-

Add an internal standard, such as triheneicosanoin (21:0 TAG), for quantification.[4]

-

Perform a base-catalyzed transesterification by adding 0.5 M sodium methoxide in methanol and heating at 80-85°C.[9][10]

-

Follow with an acid-catalyzed methylation using boron trifluoride (BF₃) in methanol (10-14%) and heating at 100°C.[10]

-

Stop the reaction by adding water and extract the FAMEs with hexane.

-

Wash the hexane layer with water to remove residual acid/base.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting hexane solution containing FAMEs is ready for GC analysis.

Gas Chromatography (GC) Analysis

The separation of positional and geometric isomers of fatty acids requires high-resolution capillary GC columns.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A highly polar column is essential. Commonly used columns include:

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A precise temperature gradient is crucial for separating the isomers. A typical program starts at a lower temperature (e.g., 40-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-250°C) at a controlled rate.[8][9]

-

Injector and Detector Temperature: Typically set at 250°C.

-

Identification: Peaks are identified by comparing their retention times with those of certified reference standards. GC-MS can be used to confirm the identity of the peaks based on their mass spectra.

Biological Pathways and Significance

While research on petroselaidic acid is less extensive than on its cis-isomer or other trans fatty acids, its biological relevance can be inferred from the pathways involving similar molecules.

Biosynthesis of Petroselinic Acid in Apiaceae

The precursor to petroselaidic acid in terms of its carbon backbone and double bond position is petroselinic acid, which is synthesized in plants of the Apiaceae family. Understanding this pathway is relevant for potential biotechnological production.

Peroxisome Proliferator-Activated Receptor (PPARα) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. Fatty acids, including trans isomers, are known to be natural ligands for PPARs. PPARα, highly expressed in the liver, heart, and muscle, is a key regulator of fatty acid catabolism. Studies have shown that dietary trans-octadecenoic acids can upregulate the expression of PPARα in the liver.[12] Activation of PPARα is a therapeutic target for dyslipidemia.

Metabolism of trans-Octadecenoic Acids

Dietary trans-octadecenoic acids, including petroselaidic acid, are absorbed and metabolized in a manner similar to saturated fatty acids.[1] They can be activated to their CoA esters, undergo β-oxidation for energy production, or be incorporated into cellular lipids such as phospholipids and triglycerides.[1][13] Some studies suggest that trans fatty acids are oxidized more readily than their cis counterparts.[10] The specific metabolic fate of petroselaidic acid and its comparison to other trans-18:1 isomers is an area for further research.

Conclusion

The primary natural source of petroselaidic acid is ruminant fat, with detectable amounts present in milk, butter, and cheese. In contrast, plant sources from the Apiaceae family are rich in the cis-isomer, petroselinic acid. The accurate quantification of petroselaidic acid requires sophisticated chromatographic techniques capable of resolving complex mixtures of fatty acid isomers. As a trans fatty acid, petroselaidic acid is a potential ligand for PPARα, a key regulator of lipid metabolism and a target for therapeutic intervention in metabolic diseases. Further research into the specific metabolic effects and biological activities of petroselaidic acid is warranted to fully understand its role in human health and its potential applications in drug development.

References

- 1. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. scispace.com [scispace.com]

- 5. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dietary trans octadecenoic acids upregulate the liver gene encoding peroxisome proliferator-activated receptor-alpha in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methyl Petroselaidate Biosynthesis in Apiaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of methyl petroselaidate, a derivative of the unusual monounsaturated fatty acid, petroselinic acid, which is abundantly found in the seeds of plants belonging to the Apiaceae family. This document details the metabolic pathway, key enzymes, and regulatory mechanisms involved in its synthesis. Furthermore, it presents a compilation of quantitative data on petroselinic acid content across various Apiaceae species and furnishes detailed experimental protocols for its extraction, quantification, and enzymatic analysis. Visual diagrams of the biosynthetic pathway and a proposed regulatory network are included to facilitate a comprehensive understanding of this unique biochemical process. This guide is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid, with the double bond located at the Δ6 position instead of the more common Δ9 position. This unique structural feature makes it a valuable renewable resource for the chemical industry, with potential applications in the production of polymers, lubricants, and surfactants. Its methyl ester, this compound, is often the form utilized in these applications and for analytical purposes. The primary natural sources of petroselinic acid are the seeds of plants in the Apiaceae (or Umbelliferae) family, where it can constitute a significant portion of the total fatty acids.[1][2] Understanding the biosynthesis of this unusual fatty acid is crucial for its potential biotechnological production in engineered oilseed crops.

This guide will provide a detailed overview of the current knowledge on this compound biosynthesis, with a focus on the core biochemical and molecular processes.

The Biosynthetic Pathway of Petroselinic Acid

The biosynthesis of petroselinic acid does not occur through the desaturation of a fatty acid bound to a glycerolipid or via acyl-coenzyme A (CoA) intermediates.[1] Instead, it follows a plastid-localized pathway involving acyl-carrier protein (ACP) thioesters. The key steps are outlined below and illustrated in Figure 1.

-

De Novo Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids in the plastids, leading to the formation of palmitoyl-ACP (16:0-ACP).

-

Desaturation by Δ4-Palmitoyl-ACP Desaturase: The pivotal step is the desaturation of palmitoyl-ACP at the Δ4 position by a specific desaturase enzyme, Δ4-palmitoyl-ACP desaturase. This reaction introduces a cis double bond between the 4th and 5th carbons (from the carboxyl end), yielding Δ4-hexadecenoyl-ACP (16:1Δ4-ACP).[3][4] This enzyme is a soluble, non-heme, di-iron enzyme.

-

Elongation: The resulting Δ4-hexadecenoyl-ACP is then elongated by two carbons, a reaction catalyzed by the β-ketoacyl-ACP synthase II (KASII) enzyme. This elongation step converts the 16-carbon fatty acid into an 18-carbon fatty acid, petroselinoyl-ACP (18:1Δ6-ACP).

-

Hydrolysis: The acyl-ACP thioesterase (FatA or FatB) then hydrolyzes petroselinoyl-ACP to release free petroselinic acid and ACP.

-

Export and Triacylglycerol (TAG) Synthesis: The free petroselinic acid is exported from the plastid to the endoplasmic reticulum, where it is activated to petroselinoyl-CoA and subsequently incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.

The conversion to This compound is typically not a primary metabolic step in vivo for storage but is commonly performed during analytical procedures for gas chromatography. In an industrial context, petroselinic acid extracted from the seed oil would be subjected to an esterification reaction to produce this compound.

Quantitative Data of Petroselinic Acid in Apiaceae Species

The content of petroselinic acid varies significantly among different species of the Apiaceae family and can also be influenced by factors such as geographical origin, climate, and seed maturity.[1][2] The following table summarizes the reported percentages of petroselinic acid in the seed oils of several Apiaceae plants.

| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) | Reference(s) |

| Coriandrum sativum | Coriander | 60 - 85 | [1][2] |

| Petroselinum crispum | Parsley | 70 - 80 | [2] |

| Anethum graveolens | Dill | 40 - 60 | [2] |

| Foeniculum vulgare | Fennel | 60 - 75 | [2] |

| Pimpinella anisum | Anise | 55 - 70 | [2] |

| Carum carvi | Caraway | 30 - 40 | [2] |

| Cuminum cyminum | Cumin | 40 - 50 | [1] |

Experimental Protocols

Extraction of Total Lipids from Apiaceae Seeds

This protocol is based on a modified Folch method, suitable for the extraction of total lipids from seeds.

Materials:

-

Apiaceae seeds (e.g., coriander, parsley)

-

Mortar and pestle or a spice grinder

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials for storage

Procedure:

-

Sample Preparation: Grind the Apiaceae seeds to a fine powder using a mortar and pestle or a spice grinder.

-

Homogenization: Weigh approximately 1 g of the ground seed powder and transfer it to a glass centrifuge tube. Add 20 mL of a chloroform:methanol (2:1, v/v) solution.

-

Extraction: Homogenize the mixture for 2 minutes using a vortex mixer or a homogenizer. Allow the mixture to stand at room temperature for at least 1 hour to ensure complete extraction.

-

Phase Separation: Add 5 mL of 0.9% NaCl solution to the tube. Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

-

Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

-

Lipid Quantification: Once the solvent is completely evaporated, weigh the flask to determine the total lipid yield.

-

Storage: Redissolve the lipid extract in a small volume of chloroform or hexane and store in a glass vial at -20°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the transesterification of the extracted lipids to their corresponding fatty acid methyl esters for GC-MS analysis.

Materials:

-

Lipid extract from section 4.1

-

Hexane

-

2 M KOH in methanol

-

Anhydrous sodium sulfate

-

GC vials

Procedure:

-

Dissolution: Dissolve approximately 10 mg of the lipid extract in 2 mL of hexane in a glass tube.

-

Transesterification: Add 0.2 mL of 2 M KOH in methanol to the tube. Vortex the mixture vigorously for 30 seconds.

-

Phase Separation: Allow the mixture to stand for 5-10 minutes until two distinct phases are formed.

-

FAMEs Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried hexane solution containing the FAMEs to a GC vial for analysis.

Quantification of this compound by GC-MS

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88)

GC-MS Parameters (example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 180°C at 10°C/min

-

Ramp to 240°C at 5°C/min, hold for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

Quantification:

-

Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

-

Quantification: The relative percentage of this compound is calculated by dividing the peak area of this compound by the total peak area of all identified fatty acid methyl esters and multiplying by 100. For absolute quantification, an internal standard (e.g., methyl heptadecanoate) of a known concentration should be added to the sample before transesterification.

In Vitro Assay for Δ4-Palmitoyl-ACP Desaturase Activity

This protocol provides a general framework for assaying the activity of Δ4-palmitoyl-ACP desaturase from a crude plant extract.

Materials:

-

Developing coriander endosperm (or other Apiaceae seed tissue)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

[1-14C]Palmitoyl-ACP (substrate)

-

Ferredoxin and ferredoxin-NADP+ reductase

-

NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Extraction: Homogenize developing coriander endosperm in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, ferredoxin, ferredoxin-NADP+ reductase, and the crude enzyme extract.

-

Initiation of Reaction: Start the reaction by adding [1-14C]palmitoyl-ACP.

-

Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30 minutes).

-

Termination and Saponification: Stop the reaction by adding methanolic KOH. Saponify the mixture by heating at 80°C for 1 hour.

-

Fatty Acid Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.

-

Analysis: Analyze the radiolabeled fatty acids by reverse-phase thin-layer chromatography or HPLC with a radioactivity detector to separate and quantify the product, [14C]Δ4-hexadecenoic acid.

-

Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Regulation of Petroselinic Acid Biosynthesis

The biosynthesis of petroselinic acid is tightly regulated, primarily at the transcriptional level, and is influenced by developmental and environmental cues.

Genetic Regulation

The expression of the gene encoding the key enzyme, Δ4-palmitoyl-ACP desaturase , is highly specific to the developing seeds of Apiaceae plants. Studies in coriander have identified several cis-regulatory elements in the promoter region of this gene that are responsible for its seed-specific expression.

Proposed Signaling Network

While a detailed signaling pathway specifically for petroselinic acid biosynthesis is not fully elucidated, it is known to be integrated with the broader network of fatty acid synthesis regulation in plants. This network involves hormonal and metabolic signals. The expression of the genes for Δ4-palmitoyl-ACP desaturase and other related enzymes is generally upregulated during seed development. Plant hormones such as abscisic acid (ABA) are known to play a major role in seed maturation and storage compound accumulation, although some studies suggest that the expression of the coriander Δ4-palmitoyl-ACP desaturase might be ABA-independent.[2] Sugars, as the primary source of carbon and energy, also play a crucial signaling role in regulating fatty acid biosynthesis.

Conclusion

The biosynthesis of this compound in the Apiaceae family is a specialized metabolic pathway centered around the unique activity of Δ4-palmitoyl-ACP desaturase. This guide has provided a comprehensive overview of this pathway, from the initial desaturation event in the plastid to the incorporation of petroselinic acid into storage lipids. The quantitative data presented highlights the richness of Apiaceae seeds as a source of this valuable fatty acid. The detailed experimental protocols offer a practical resource for researchers aiming to isolate, quantify, and study this compound and its biosynthetic enzymes. Further research into the specific signaling pathways that regulate this process will be crucial for metabolic engineering efforts to produce high levels of petroselinic acid in conventional oilseed crops, thereby unlocking its full potential for various industrial applications.

References

The Cellular Odyssey of Methyl Petroselaidate: A Technical Guide to its Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a monounsaturated fatty acid of interest in various research domains. Understanding its cellular metabolism is crucial for elucidating its biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized metabolic fate of this compound within the cell, drawing upon established principles of fatty acid metabolism. Due to a lack of direct research on this compound, this guide extrapolates from the known metabolic pathways of similar fatty acid methyl esters. We present detailed experimental protocols for investigating its cellular uptake, oxidation, and incorporation into complex lipids, and provide structured tables for the presentation of potential quantitative data. Furthermore, we utilize graphical representations to delineate the key metabolic pathways and experimental workflows.

Introduction

Fatty acids and their derivatives are fundamental molecules in cellular biology, serving as energy sources, structural components of membranes, and signaling molecules.[1][2] The metabolism of fatty acids is a complex and highly regulated process.[3] Methyl esters of fatty acids, such as this compound, are common laboratory forms and can be found in various natural products. While the metabolism of common fatty acids like oleic acid is well-documented, the specific cellular processing of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a metabolic pathway for this compound based on the metabolism of analogous compounds.[4]

Hypothesized Cellular Metabolism of this compound

The cellular metabolism of this compound is likely initiated by its hydrolysis, followed by the entry of the resulting free fatty acid into canonical metabolic pathways.

Cellular Uptake and Hydrolysis

Long-chain fatty acid methyl esters can be transported into the cell.[5] Once inside the cytoplasm, it is hypothesized that intracellular esterases hydrolyze this compound into petroselaidic acid and methanol.

Caption: Initial cellular uptake and hydrolysis of this compound.

Activation and Mitochondrial Transport

Before entering catabolic or anabolic pathways, petroselaidic acid must be activated to its coenzyme A (CoA) derivative, petroselaidoyl-CoA, a reaction catalyzed by acyl-CoA synthetase. For subsequent β-oxidation in the mitochondria, petroselaidoyl-CoA is converted to petroselaidoyl-carnitine by carnitine palmitoyltransferase I (CPT I), transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), and then converted back to petroselaidoyl-CoA by carnitine palmitoyltransferase II (CPT II).[6]

Caption: Activation and transport of petroselaidic acid into the mitochondria.

β-Oxidation

In the mitochondrial matrix, petroselaidoyl-CoA undergoes β-oxidation. As a monounsaturated fatty acid, its complete oxidation requires an additional isomerase enzyme to handle the trans-double bond. The process generates acetyl-CoA, which can enter the citric acid cycle, and reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[6]

Caption: Mitochondrial β-oxidation of petroselaidoyl-CoA.

Incorporation into Complex Lipids

Alternatively, petroselaidoyl-CoA can be incorporated into various complex lipids, such as phospholipids and triacylglycerols, for membrane synthesis or energy storage.[5] This process is crucial for maintaining membrane fluidity and cellular signaling.[7][8]

Caption: Incorporation of petroselaidoyl-CoA into complex lipids.

Quantitative Data Presentation

While specific quantitative data for this compound metabolism is not available, the following tables provide a template for how such data could be structured, using hypothetical values for illustrative purposes. These tables are based on methodologies used for studying other fatty acids.[5]

Table 1: Cellular Uptake of [¹⁴C]-Methyl Petroselaidate in Various Cell Lines

| Cell Line | Incubation Time (hours) | Uptake (nmol/mg protein) |

| HepG2 | 1 | 5.2 ± 0.4 |

| 4 | 18.7 ± 1.1 | |

| 24 | 45.3 ± 2.5 | |

| MCF-7 | 1 | 4.8 ± 0.3 |

| 4 | 15.9 ± 0.9 | |

| 24 | 38.1 ± 2.1 | |

| 3T3-L1 | 1 | 6.1 ± 0.5 |

| 4 | 22.4 ± 1.5 | |

| 24 | 53.2 ± 3.0 |

Table 2: Metabolic Fate of [¹⁴C]-Petroselaidic Acid (as % of total uptake)

| Cell Line | β-Oxidation (to CO₂) | Incorporation into Phospholipids | Incorporation into Triacylglycerols |

| HepG2 | 35.2 ± 2.8 | 40.1 ± 3.1 | 24.7 ± 1.9 |

| MCF-7 | 42.5 ± 3.5 | 35.8 ± 2.9 | 21.7 ± 1.8 |

| 3T3-L1 | 28.9 ± 2.2 | 25.3 ± 2.0 | 45.8 ± 3.7 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular metabolism of this compound.

Radiolabeling Study of Cellular Uptake and Metabolism

This protocol uses a radiolabeled form of this compound to trace its uptake and metabolic fate.

Materials:

-

[¹⁴C]-Methyl petroselaidate

-

Cell line of interest

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid, 60:40:1 v/v/v)

-

Lipid standards (e.g., this compound, petroselaidic acid, triolein, phosphatidylcholine)

-

Iodine chamber for visualization

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment: Culture cells to near confluency. Incubate cells with a known concentration of [¹⁴C]-Methyl petroselaidate complexed to fatty acid-free BSA in serum-free medium for desired time points (e.g., 1, 4, 24 hours).

-

Lipid Extraction: Wash cells three times with ice-cold PBS. Scrape cells and pellet by centrifugation. Add lipid extraction solvent, vortex, and incubate for 30 minutes. Centrifuge to pellet debris and collect the lipid-containing supernatant. Dry the extract under nitrogen.

-

Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract. Spot the extract onto a silica TLC plate alongside lipid standards. Develop the plate in the appropriate solvent. Visualize standards in an iodine chamber.

-

Quantification: Scrape the silica spots corresponding to different lipid classes into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Caption: Workflow for radiolabeling studies.

Measurement of β-Oxidation

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled CO₂ from [¹⁴C]-petroselaidic acid.

Materials:

-

[1-¹⁴C]-Petroselaidic acid

-

Cell line of interest

-

Sealed incubation flasks with a center well

-

Filter paper

-

1M Perchloric acid

-

Phenylethylamine (CO₂ trapping agent)

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment: Incubate cells with [1-¹⁴C]-Petroselaidic acid in serum-free medium in sealed flasks. Place a piece of filter paper soaked in phenylethylamine in the center well.

-

Stopping the Reaction: After the desired incubation time, inject 1M perchloric acid into the medium to lyse the cells and release dissolved CO₂.

-

CO₂ Trapping: Incubate for an additional hour to allow the released ¹⁴CO₂ to be trapped by the phenylethylamine on the filter paper.

-

Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.

Caption: Workflow for β-oxidation measurement.

Conclusion

While direct experimental evidence for the cellular metabolism of this compound is currently lacking, this technical guide provides a robust, hypothesis-driven framework for its investigation. Based on established principles of fatty acid metabolism, it is proposed that this compound is hydrolyzed to petroselaidic acid, which can then undergo β-oxidation for energy production or be incorporated into complex lipids. The provided experimental protocols offer a clear path for researchers to validate this proposed metabolic pathway and to generate the quantitative data necessary to fully understand the biological significance of this unique fatty acid. Further research in this area will be invaluable for drug development professionals and scientists interested in the diverse roles of fatty acids in health and disease.

References

- 1. The expanded role of fatty acid metabolism in cancer: new aspects and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of fatty acid metabolism in cancer and their targeted drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of topically applied fatty acid methyl esters in BALB/C mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

A Technical Guide to the Synthesis of Methyl Petroselaidate from Petroselinic Acid

Abstract: This document provides a comprehensive technical guide for the synthesis of methyl petroselaidate, the trans isomer of methyl petroselinate, starting from petroselinic acid. The synthesis involves a two-step process: an initial acid-catalyzed esterification of petroselinic acid to yield methyl petroselinate, followed by a catalyzed cis-trans isomerization to produce the final product, this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to ensure reproducibility and clarity.

Synthesis Overview

The conversion of petroselinic acid to this compound is achieved through two primary chemical transformations:

-

Esterification: The carboxylic acid group of petroselinic acid is converted into a methyl ester, forming methyl petroselinate. This is typically accomplished through acid-catalyzed esterification in the presence of methanol.

-

Isomerization: The cis double bond at the C6 position of methyl petroselinate is isomerized to a trans configuration, yielding this compound (also known as petroselaidic acid methyl ester).[1][2]

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated omega-12 fatty acid and a positional isomer of oleic acid.[1][3] It is naturally abundant in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum) and coriander (Coriandrum sativum).[1][3][4] The overall synthesis pathway is illustrated below.

Step 1: Esterification of Petroselinic Acid

The first step involves the conversion of petroselinic acid to its corresponding fatty acid methyl ester (FAME), methyl petroselinate. Acid-catalyzed esterification is a widely used and efficient method for this purpose.[5][6] The reaction is typically performed by refluxing the fatty acid in a large excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reagent Preparation: Prepare a solution of 1-2% (v/v) concentrated sulfuric acid in anhydrous methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve petroselinic acid in the acidic methanol solution. A typical ratio is 1:15 to 1:30 (w/v) of fatty acid to methanol.

-

Reaction: Heat the mixture to reflux (approximately 65°C) with constant stirring under a nitrogen atmosphere to prevent oxidation. The reaction is typically complete within 1-2 hours.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Add distilled water to the mixture and transfer it to a separatory funnel.

-

Extract the methyl petroselinate with an organic solvent such as hexane or diethyl ether. Perform the extraction three times.

-

Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid) and then with distilled water until the washings are neutral.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude methyl petroselinate.

Quantitative Data: Esterification

The following table summarizes typical reaction parameters for the acid-catalyzed esterification of fatty acids.

| Parameter | Value/Condition | Purpose |

| Catalyst | Sulfuric Acid (H₂SO₄) | Proton source to activate the carboxyl group. |

| Catalyst Conc. | 1-2% (v/v) in Methanol | Ensures sufficient catalytic activity. |

| Solvent | Anhydrous Methanol | Serves as both reactant and solvent. |

| Reactant Ratio | >10:1 (Methanol:Fatty Acid) | Drives the equilibrium towards product formation.[7] |

| Temperature | 60 - 70°C (Reflux) | Increases reaction rate. |

| Reaction Time | 1 - 2 hours | Typical time for near-complete conversion.[7] |

| Expected Yield | >95% | High conversion is expected under these conditions. |

Workflow for Esterification

Step 2: Cis-Trans Isomerization of Methyl Petroselinate

The second step is the geometric isomerization of the cis-double bond in methyl petroselinate to the more thermodynamically stable trans configuration. Various catalysts can facilitate this reaction, including nitrous acid, selenium, and sulfur-containing compounds.[8][9] A modern, efficient, and simple method utilizes p-toluenesulfinic acid as the catalyst, which can achieve high conversion rates under relatively mild conditions.[10][11]

Experimental Protocol: Isomerization with p-Toluenesulfinic Acid

-

Reaction Setup: Place the purified methyl petroselinate in a round-bottom flask.

-

Catalyst Addition: Add p-toluenesulfinic acid to the flask. The mass ratio of the methyl ester to the catalyst is a key parameter, with ratios around 250:20 (w/w) being effective.[10]

-

Reaction: Heat the mixture to 100-120°C under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by taking aliquots over time and analyzing them via GC.

-

Purification: After the desired conversion is reached (typically 90-120 minutes), the product can be purified. Since the catalyst is a solid acid, the product mixture can be purified by column chromatography on silica gel or by simple filtration and washing if the catalyst precipitates upon cooling.

Quantitative Data: Isomerization

The table below outlines the conditions for the isomerization of unsaturated fatty acids using p-toluenesulfinic acid, which can be adapted for methyl petroselinate.[10][11]

| Parameter | Value/Condition | Rationale |

| Catalyst | p-Toluenesulfinic Acid | Efficiently generates radical intermediates for isomerization.[10] |

| Catalyst Loading | ~8% (w/w of oil) | Optimal ratio for high conversion without side reactions.[10] |

| Temperature | 100 - 120°C | Provides sufficient energy for catalyst activation and reaction.[10] |

| Reaction Time | 90 - 120 minutes | Sufficient time to reach equilibrium or high conversion.[10] |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the unsaturated fatty acid. |

| Conversion to Trans | ~80% | Reported yield for the conversion of cis to trans isomers.[11] |

Workflow for Isomerization

Analytical Characterization

Gas chromatography (GC) is the standard technique for the analysis of FAMEs.[12][13] It allows for the separation and quantification of both the starting material and the final product, and critically, the resolution of cis and trans isomers.

Experimental Protocol: GC Analysis

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

-

Internal Standard: For accurate quantification, an internal standard (e.g., methyl heptadecanoate, C17:0) can be added to the sample before injection.

-

Injection: Inject 1 µL of the prepared sample into the GC system.

-

Analysis: The FAMEs are separated based on their boiling points and polarity. The trans isomer (this compound) will typically have a slightly shorter retention time than the cis isomer (methyl petroselinate) on a polar capillary column.

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its linear response over a wide range of concentrations.[14][15] Mass Spectrometry (MS) can be used for definitive identification of the compounds based on their mass spectra.[16]

Quantitative Data: GC Parameters

| Parameter | Specification | Purpose |

| Instrument | Gas Chromatograph with FID/MS | Separation and detection of FAMEs. |

| Column | Highly-polar capillary column (e.g., SP-2560, BPX70) | Essential for resolving cis and trans isomers.[13][17] |

| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Detector Temp. | 260°C | Maintains analytes in the gas phase for detection. |

| Oven Program | Temperature gradient (e.g., 140°C to 240°C at 4°C/min) | Optimizes separation of different FAMEs. |

Biological Context: A Note on Signaling

Petroselinic acid and its derivatives are not merely chemical curiosities; they possess biological activity. Research has indicated that petroselinic acid can act as an anti-inflammatory agent. For instance, in fibroblast cell models, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and Intercellular Adhesion Molecule 1 (ICAM-1), both of which are key mediators in inflammatory responses.[18] This suggests a potential role in modulating inflammatory signaling pathways.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]

- 9. Cis-Trans isomerization of oleic acid by nitrous acid | Semantic Scholar [semanticscholar.org]

- 10. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 11. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 12. shimadzu.com [shimadzu.com]

- 13. eurofinsus.com [eurofinsus.com]

- 14. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

- 18. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]

The Petroselinic Acid Pathway in Coriander Seeds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coriander (Coriandrum sativum L.) seeds are a unique and abundant source of petroselinic acid (cis-6-octadecenoic acid, 18:1Δ⁶), a positional isomer of oleic acid with significant potential in the pharmaceutical, nutraceutical, and chemical industries. Petroselinic acid can constitute up to 80% of the total fatty acids in coriander seed oil.[1][2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of petroselinic acid in coriander seeds, detailing the key enzymes, genetic regulation, and relevant experimental protocols. It is intended for researchers, scientists, and drug development professionals interested in leveraging this unusual fatty acid for various applications.

Introduction

Petroselinic acid's unique double bond position at the Δ⁶ position makes it a valuable precursor for the production of lauric acid (12:0) and adipic acid (6:0), which are used in the manufacturing of detergents, polymers, and plasticizers. Furthermore, emerging research has highlighted its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties, making it a compound of interest for drug development.[4][5] This guide will explore the molecular machinery responsible for the high accumulation of petroselinic acid in coriander seeds.

The Biosynthetic Pathway of Petroselinic Acid

The biosynthesis of petroselinic acid in coriander seeds is a plastid-localized process that involves a modification of the conventional fatty acid synthesis pathway. The key steps involve the desaturation of a 16-carbon fatty acid followed by elongation.

Key Enzymes and Biochemical Steps

The currently accepted pathway for petroselinic acid biosynthesis is as follows:

-

De novo fatty acid synthesis: The process begins with the standard de novo synthesis of fatty acids in the plastid, leading to the formation of palmitoyl-acyl carrier protein (16:0-ACP).[6][7]

-

Desaturation of Palmitoyl-ACP: A specialized acyl-ACP desaturase, a Δ⁴-palmitoyl-ACP desaturase (Cs-ACPD), introduces a double bond at the Δ⁴ position of palmitoyl-ACP, forming Δ⁴-hexadecenoyl-ACP (16:1Δ⁴-ACP).[5] This is the key committing step that differentiates this pathway from the synthesis of more common fatty acids like oleic acid, which involves a Δ⁹-stearoyl-ACP desaturase.

-

Elongation: The Δ⁴-hexadecenoyl-ACP is then elongated by a 3-ketoacyl-ACP synthase I (KAS I) enzyme to produce petroselinoyl-ACP (18:1Δ⁶-ACP).[3][8]

-

Thioesterase Activity: A fatty acyl-ACP thioesterase B (FATB) hydrolyzes petroselinoyl-ACP to release free petroselinic acid and ACP.[3][8]

-

Triacylglycerol Assembly: The free petroselinic acid is then exported from the plastid, activated to petroselinoyl-CoA, and incorporated into triacylglycerols (TAGs) in the endoplasmic reticulum by enzymes such as diacylglycerol acyltransferase 2 (DGAT2) for storage in oil bodies.[3][8]

Genetic Regulation

Transcriptome analyses of developing coriander fruits have identified several candidate genes that are highly expressed during the rapid accumulation of petroselinic acid.[9] These include genes encoding the key enzymes mentioned above:

-

Cs-ACPD1/3: Genes encoding the Δ⁴-palmitoyl-ACP desaturase.

-

Cs-KAS I-1: A gene encoding the 3-ketoacyl-ACP synthase I.

-

Cs-FATB-1/3: Genes encoding the acyl-ACP thioesterase B.

-

Cs-DGAT2: A gene encoding diacylglycerol acyltransferase 2.

Tissue-specific quantitative PCR (q-PCR) has validated the high expression of these genes in developing coriander seeds, suggesting their crucial role in petroselinic acid biosynthesis.[9][10]

Quantitative Data on Fatty Acid Composition

The fatty acid composition of coriander seed oil can vary depending on the cultivar, growing conditions, and developmental stage of the seed. However, petroselinic acid is consistently the most abundant fatty acid.

| Fatty Acid | Abbreviation | Content Range (%) in Coriander Seed Oil | Reference(s) |

| Petroselinic acid | C18:1Δ⁶ | 64.4 - 84.8 | [1][11][12] |

| Linoleic acid | C18:2Δ⁹,¹² | 13.0 - 22.37 | [11][12] |

| Oleic acid | C18:1Δ⁹ | 3.21 - 7.0 | [12] |

| Palmitic acid | C16:0 | 3.5 - 9.22 | [11][12] |

| Stearic acid | C18:0 | 0.7 - 2.16 | [11][12] |

Changes in fatty acid composition during coriander fruit maturation have been documented, showing a significant increase in petroselinic acid and a decrease in saturated and polyunsaturated fatty acids as the seed develops.[11][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the petroselinic acid pathway.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of coriander seeds.

Protocol:

-

Lipid Extraction:

-

Grind 100 mg of coriander seeds to a fine powder.

-

Extract total lipids using a 2:1 (v/v) chloroform:methanol solvent system.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add 2 mL of 0.5 M sodium methoxide in methanol to the extracted lipids.

-

Incubate at 50°C for 10 minutes.

-

Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

-

Add 5 mL of distilled water and extract the FAMEs with 2 mL of hexane.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or SP-2560).

-

Use a temperature program that allows for the separation of C16 to C18 fatty acid methyl esters. A typical program starts at 150°C, holds for 1 minute, then ramps to 220°C at 4°C/min, and holds for 10 minutes.

-

Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards.

-

Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes involved in the petroselinic acid pathway in developing coriander seeds.

Protocol:

-

RNA Extraction:

-

Isolate total RNA from developing coriander seeds at different stages using a plant RNA extraction kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

qRT-PCR:

-

Design primers specific to the target genes (e.g., Cs-ACPD1, Cs-KAS I-1, Cs-FATB-1, Cs-DGAT2) and a reference gene (e.g., actin or ubiquitin).

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.

-

Use a thermal cycling program typically consisting of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[14]

-

In Vitro Acyl-ACP Desaturase Assay

Objective: To measure the activity of the Δ⁴-palmitoyl-ACP desaturase from coriander endosperm.

Protocol:

-

Preparation of Crude Protein Extract:

-

Homogenize developing coriander endosperm in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble enzymes.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the crude protein extract, [¹⁴C]-labeled palmitoyl-ACP as the substrate, a source of reducing equivalents (e.g., ferredoxin and NADPH), and catalase.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Product Analysis:

-

Stop the reaction by adding a solution of acetic acid in isopropanol.

-

Saponify the acyl-ACPs with potassium hydroxide.

-

Acidify the mixture and extract the free fatty acids with hexane.

-

Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC).

-

Quantify the amount of radiolabeled Δ⁴-hexadecenoic acid produced using a scintillation counter.

-

Visualization of Pathways and Workflows

Petroselinic Acid Biosynthesis Pathway

Caption: Biosynthetic pathway of petroselinic acid in coriander seeds.

Experimental Workflow for Fatty Acid Analysis

Caption: Workflow for GC-MS analysis of fatty acids.

Applications in Drug Development

The unique properties of petroselinic acid make it an attractive molecule for various applications in the pharmaceutical industry.

Anti-inflammatory Properties

Preclinical studies have suggested that petroselinic acid and its derivatives possess anti-inflammatory properties.[2] It has been shown to reduce the production of pro-inflammatory mediators.[2] This suggests its potential use in the development of topical or oral formulations for inflammatory skin conditions or other inflammatory disorders.

Drug Delivery Systems

Lipid-based drug delivery systems (LBDDS) are widely used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs.[15][16][17] As a major component of a readily available and biocompatible oil, petroselinic acid and its triglyceride form can be explored as excipients in the formulation of:

-

Self-emulsifying drug delivery systems (SEDDS): To improve the oral absorption of lipophilic drugs.[18]

-

Lipid nanoparticles: For targeted drug delivery.[15]

-

Topical formulations: As a penetration enhancer and emollient.

Further research is warranted to fully explore the potential of petroselinic acid as a key component in novel drug delivery platforms.

Conclusion

The petroselinic acid pathway in coriander seeds represents a highly efficient and specialized metabolic route for the production of an unusual and valuable fatty acid. Understanding the key enzymes and their genetic regulation provides a foundation for metabolic engineering efforts to further enhance its production or to transfer this pathway to other oilseed crops. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate this pathway and to explore the diverse applications of petroselinic acid in drug development and other industries. The unique chemical structure and biological activities of petroselinic acid position it as a promising renewable resource with significant future potential.

References

- 1. VARIATION OF FATTY ACID COMPOSITIONS IN CORIANDRUM(CORIANDRUM SATIVUM L. ) CULTIVAR GROWN IN TWO DIFFERENT ECOLOGY [gcris.artuklu.edu.tr]

- 2. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 7. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Transcriptome Analysis Reveals Candidate Genes for Petroselinic Acid Biosynthesis in Fruits of Coriandrum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Petroselinic acid | CAS:593-39-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lipid-Based Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]

The Function of Petroselinic Acid in Plant Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid, 18:1Δ6) is a distinctive positional isomer of oleic acid, predominantly found as a major component of triacylglycerols (TAGs) in the seeds of plants belonging to the Apiaceae family (e.g., coriander, carrot, parsley) and a few other plant families.[1][2] Its unique Δ6 double bond position confers specific physicochemical properties and makes it a valuable renewable resource for the chemical industry. This technical guide provides an in-depth overview of the function of the petroselinoyl moiety in plant lipids, focusing on its biosynthesis, incorporation into complex lipids, and physiological significance. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways. While the topic mentions methyl petroselaidate, it is important to note that petroselinic acid is the naturally occurring cis-isomer in plants. Its methyl ester, methyl petroselinate, is the derivative commonly analyzed, for instance by gas chromatography. This compound refers to the methyl ester of the trans-isomer, petroselaidic acid, which is not the common natural form.

Introduction: The Significance of Petroselinic Acid in Plant Lipids

Unusual fatty acids, such as petroselinic acid, are fatty acids that differ from the common saturated and unsaturated fatty acids found in most plant and animal lipids.[3] Petroselinic acid's primary function in plants is as a stored form of carbon and energy in seed triacylglycerols, providing nourishment for the developing embryo upon germination.[2] Unlike oleic acid (18:1Δ9), which is ubiquitous in plant lipids, petroselinic acid is concentrated in the seed oils of specific plant families, suggesting a specialized metabolic pathway and potentially unique functional roles.[1][2] Its presence is a key chemotaxonomic marker for the Apiaceae family.[1] Beyond its role as a storage lipid, research into the broader physiological effects of unusual fatty acids is ongoing, with some thought to have roles in defense against pests.[3]

Biosynthesis and Metabolism of Petroselinic Acid

The biosynthesis of petroselinic acid is a well-characterized pathway that diverges from the synthesis of common fatty acids like oleic acid. It occurs primarily in the plastids of developing seeds.

The Biosynthetic Pathway

The synthesis of petroselinoyl-ACP involves two key enzymatic steps that differentiate it from the oleic acid pathway:

-

Δ4-Desaturation: The pathway begins with palmitoyl-ACP (16:0-ACP). A specific Δ4-acyl-ACP desaturase introduces a cis double bond at the Δ4 position, forming hexadecenoyl-ACP (16:1Δ4-ACP).[2]

-

Elongation: The 16:1Δ4-ACP is then elongated by a specialized 3-ketoacyl-ACP synthase (KAS) enzyme, which adds a two-carbon unit to produce petroselinoyl-ACP (18:1Δ6-ACP).[2]

Following its synthesis in the plastid, petroselinic acid is released from its ACP carrier by a thioesterase, exported to the cytoplasm, and activated to petroselinoyl-CoA for incorporation into glycerolipids at the endoplasmic reticulum.[2][3]

Caption: Biosynthesis of Petroselinic Acid and its incorporation into Triacylglycerol.

Incorporation into Triacylglycerols: The Role of Phosphatidylcholine

While petroselinic acid is predominantly found in TAGs, studies using radiolabeling with [1-¹⁴C]acetate in developing carrot and coriander endosperm have revealed a dynamic role for phosphatidylcholine (PC) in its metabolism.[4][5] Although petroselinic acid only constitutes a minor fraction of the fatty acids in PC at steady state, it is rapidly and heavily incorporated into PC during its synthesis.[4][5] This suggests a high turnover of petroselinoyl groups in PC, with a subsequent flux into the TAG pool.[4][5] This metabolic trafficking through PC may be a crucial step in the assembly of TAGs rich in petroselinic acid.[4][5]

Caption: Experimental workflow showing the flux of petroselinic acid through PC to TAG.

Quantitative Data on Petroselinic Acid Distribution

The concentration of petroselinic acid varies significantly among different plant species and is predominantly located in the seed oil. It is found in much lower concentrations, if at all, in other parts of the plant like leaves and stems.[2]

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) |

| Coriandrum sativum | Coriander | 1 - 81.9% |

| Petroselinum crispum | Parsley | 35 - 75.1% |

| Anethum graveolens | Dill | 79.9 - 87.2% |

| Foeniculum vulgare | Fennel | 43.1 - 81.9% |

| Pimpinella anisum | Anise | 10.4 - 75.6% |

| Carum carvi | Caraway | 28.5 - 57.6% |

| Daucus carota | Carrot | 70 - 75% (in TAGs) |

Data compiled from multiple sources.[2][6]

Table 2: Distribution of Petroselinic Acid in Glycerolipids of Developing Umbelliferae Endosperm

| Lipid Class | Coriander (Coriandrum sativum) | Carrot (Daucus carota) |

| (mol % of total fatty acids) | (mol % of total fatty acids) | |

| Triacylglycerol (TAG) | 75% | 70% |

| Phosphatidylcholine (PC) | 9% | 20% |

| Phosphatidylethanolamine (PE) | 10% | 12% |

Data from Cahoon & Ohlrogge, 1994.[4][5] This table highlights the significant enrichment of petroselinic acid in storage lipids (TAGs) compared to membrane phospholipids (PC and PE).

Experimental Protocols

The analysis of petroselinic acid in plant lipids typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic separation and quantification.

Protocol for Lipid Extraction and Fatty Acid Analysis

This protocol provides a general framework for the analysis of petroselinic acid from plant seeds.

1. Lipid Extraction:

- Homogenize a known weight of seed tissue in a solvent mixture of chloroform:methanol (2:1, v/v).

- Filter the homogenate to remove solid debris.

- Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.

- Collect the lower chloroform phase containing the lipids.

- Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

- Resuspend the lipid extract in a known volume of toluene.

- Add a solution of 1% sulfuric acid in methanol.

- Heat the mixture at 85°C for 1 hour in a sealed vial.

- After cooling, add a saturated solution of sodium chloride and hexane to extract the FAMEs.

- Collect the upper hexane layer containing the FAMEs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Column: Use a polar capillary column (e.g., DB-WAX or equivalent).

- Injector Temperature: 250°C.

- Oven Program: Start at a low temperature (e.g., 150°C), hold for 1 minute, then ramp to a higher temperature (e.g., 240°C) at a rate of 4°C/min.

- Carrier Gas: Helium.

- Detection: Use a mass spectrometer to identify FAMEs based on their mass spectra and a flame ionization detector (FID) for quantification against a known internal standard (e.g., methyl heptadecanoate). Methyl petroselinate will have a characteristic retention time and mass spectrum.

Alternative Derivatization for Isomer Separation

For challenging separations of positional isomers like petroselinic and oleic acids, alternative methods can be employed:

-

Silver Ion Thin-Layer Chromatography (Ag-TLC): Fatty acids can be converted to phenacyl esters, which allows for baseline separation on TLC plates impregnated with silver nitrate.[7]

-

Picolinyl Esters for GC-MS: Derivatization to picolinyl esters provides characteristic mass spectra that can help determine the double bond position.[8]

Conclusion

The presence of a petroselinoyl moiety, primarily in the form of petroselinic acid, is a defining feature of the seed lipids of the Apiaceae family. Its main function is as a dense storage form of energy and carbon for the embryo. The biosynthesis of petroselinic acid follows a unique pathway involving a Δ4-desaturase and a specific elongase. Its incorporation into triacylglycerols is a dynamic process that appears to involve trafficking through the phosphatidylcholine pool. The high concentration of this unusual fatty acid in certain seed oils makes them a valuable resource for various industrial applications. Further research may yet uncover additional, more subtle physiological roles for petroselinic acid or its derivatives within the plant.

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aocs.org [aocs.org]

- 4. Apparent Role of Phosphatidylcholine in the Metabolism of Petroselinic Acid in Developing Umbelliferae Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Petroselinic, cis‐Vaccenic and Oleic Acids in Some Seed Oils of the Umbelliferae by Silver Ion Thin Layer Chromatography of their Phenacyl Esters | Semantic Scholar [semanticscholar.org]

- 8. koreascience.kr [koreascience.kr]

Discovery and isolation of petroselinic acid.

An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Petroselinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of the common oleic acid, is a monounsaturated omega-12 fatty acid of significant interest for the chemical, cosmetic, and pharmaceutical industries.[1][2] Its unique double bond position at the 6th carbon imparts distinct physicochemical properties and makes it a valuable precursor for various oleochemicals.[3][4] This technical guide provides a comprehensive overview of the history of its discovery, its primary natural sources, and detailed protocols for its extraction, isolation, purification, and characterization. Furthermore, it explores its biological activities, including a recently elucidated role in modulating innate immune signaling pathways.

Discovery and Historical Context

Petroselinic acid was first discovered and isolated in 1909 by Vongerichten and Köhler from the seed oil of parsley (Petroselinum crispum), from which its name is derived.[1][2][3][5][6] Subsequent research established its presence in the seed oils of other plants within the Apiaceae (or Umbelliferae) family, such as fennel and anise.[3][5] Chemically, it is a C18:1 monounsaturated fatty acid with a cis double bond between carbons 6 and 7 (C18:1 cis-Δ6).[3] This structure distinguishes it from its more common isomer, oleic acid (C18:1 cis-Δ9).[3] This difference in double bond placement significantly affects their physical properties; for instance, petroselinic acid has a higher melting point (30 °C) compared to oleic acid (14 °C).[3] The prevalence of petroselinic acid as the major fatty acid in certain plant families is also utilized in chemosystematics to establish evolutionary relationships.[1][2]

Natural Sources of Petroselinic Acid

Petroselinic acid is predominantly found in the seed oils of plants belonging to the Apiaceae family, where it can constitute up to 87% of the total fatty acids.[2][3][6] It is largely absent in other parts of these plants, such as the leaves.[3] The concentration of petroselinic acid varies depending on the plant species, geographical origin, and stage of seed maturity.[3][7] Key plant sources are detailed in Table 1.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (%) | Reference(s) |

| Anethum graveolens | Dill | 79.9 - 87.2 | [3][7][8] |

| Coriandrum sativum | Coriander | 1.0 - 81.9 | [3][7][8] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [3][7][8] |

| Petroselinum crispum | Parsley | 35.0 - 75.1 | [3][7][8] |

| Apium graveolens | Celery | 49.4 - 75.6 | [3][7][8] |

| Pimpinella anisum | Anise | 10.4 - 75.6 | [3][7][8] |

| Carum carvi | Caraway | 28.5 - 57.6 | [3][7][8] |

| Ducrosia anethifolia | Ducrosia | 58.8 | [9][10] |

Experimental Protocols: Isolation and Purification

The isolation of high-purity petroselinic acid from plant seeds is a multi-step process involving oil extraction followed by hydrolysis and purification of the resulting free fatty acid.

Step 1: Oil Extraction from Seeds

The initial step is the extraction of triglyceride-rich oil from the seeds. Several methods can be employed, each with distinct advantages regarding yield, solvent use, and scalability.

-

Solvent Extraction : This is a high-yield method.

-

Protocol :

-

Grind the seeds (e.g., coriander, parsley) to a fine powder.

-

Extract the powder with n-hexane or a 2:1 chloroform/methanol mixture at room temperature with continuous stirring for several hours.[4]

-

Filter the mixture to remove solid plant material.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude vegetable oil.

-

-

-

Supercritical Fluid Extraction (SFE) : This method uses non-toxic CO₂ and is considered a "green" alternative.

-

Protocol :

-

Place ground seeds into the extraction vessel of a supercritical fluid extractor.

-

Pressurize the vessel with CO₂ to a supercritical state (e.g., >73.8 bar, >31.1 °C).

-

The supercritical CO₂ acts as a solvent, extracting the oil.

-

De-pressurize the fluid, causing the CO₂ to return to a gaseous state and the oil to precipitate for collection.[4] This method can yield up to 90% of the oil obtained through solvent extraction.[4]

-

-

-

Mechanical Pressing : A solvent-free method suitable for large-scale production.

-

Protocol :

-

Feed the seeds into a single-screw or twin-screw extruder.

-

The mechanical pressure expels the oil, which is collected. This method typically results in lower yields compared to solvent extraction.[4]

-

-

Step 2: Saponification (Alkaline Hydrolysis)

The extracted oil consists primarily of triacylglycerols. To isolate petroselinic acid, these esters must be hydrolyzed to release the free fatty acids.[1]

-

Protocol :

-

Dissolve the crude vegetable oil in an excess of an alcoholic solution of a strong base (e.g., 3 N sodium hydroxide in ethanol).

-

Reflux the mixture for approximately 20-30 minutes to ensure complete saponification.[11]

-

The reaction mixture now contains the sodium or potassium salts of the fatty acids (soaps).

-

Step 3: Purification by Crystallization

Petroselinic acid can be purified from the mixture of fatty acids based on its differential solubility and higher melting point.

-

Protocol :

-

After saponification, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~5.[11] This protonates the fatty acid salts, causing the free fatty acids to precipitate.

-

Filter the precipitate and wash it with water to remove salts.

-

Dissolve the fatty acid mixture in hot absolute ethanol.

-

Cool the solution slowly (e.g., to 4 °C) to induce crystallization.[4][11] Petroselinic acid will crystallize out of the solution while more unsaturated fatty acids like linoleic acid remain in the ethanolic mother liquor.

-

Collect the petroselinic acid crystals by filtration. The process can be repeated to increase purity. This method has been reported to achieve a yield of 80% from coriander oil.[4]

-

Caption: Experimental workflow for the isolation and purification of petroselinic acid.

Analytical Characterization

Accurate identification and quantification of petroselinic acid require specialized analytical techniques, primarily due to the challenge of separating it from its positional isomer, oleic acid.[5]

Gas Chromatography (GC)

GC is a standard method for fatty acid analysis.[12]

-

Derivatization : Fatty acids are typically converted to more volatile fatty acid methyl esters (FAMEs) prior to analysis.[12] However, separating petroselinic and oleic acid methyl esters is notoriously difficult.[5] Improved resolution can be achieved by preparing other derivatives:

-

Detection : A Flame Ionization Detector (FID) is commonly used for quantification.[5] For structural confirmation, GC is coupled with Mass Spectrometry (GC-MS).[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for fatty acid analysis.[15]

-

Method : Reversed-phase HPLC can be used. To enhance detection, fatty acids can be derivatized with UV-active labels like p-methoxyphenacyl bromide.[5]

-

Silver Ion HPLC : Argentation chromatography, either in HPLC or thin-layer chromatography (TLC) format, is particularly effective for separating unsaturated isomers based on the interaction of silver ions with the double bonds.[1][5]

Spectroscopic Methods

For unambiguous structure elucidation, spectroscopic techniques are essential.

-

Nuclear Magnetic Resonance (NMR) : Both ¹H- and ¹³C-NMR spectroscopy provide detailed structural information. Specific signals for the olefinic protons and carbons, as well as the carbons adjacent to the double bond (C-5, C-8), allow for the definitive identification of the double bond at the Δ6 position.[9][14]

-

Infrared (IR) Spectroscopy : The presence of a cis-configurational double bond can be confirmed by characteristic absorption peaks around 3010 cm⁻¹ and 720 cm⁻¹.[14]

Table 2: Summary of Analytical Techniques for Petroselinic Acid

| Technique | Principle | Derivatization | Key Application | Reference(s) |

| GC-FID | Separation by volatility and polarity | Methyl, Butyl, or 2-Methoxyethyl Esters | Quantification | [5][9][12] |

| GC-MS | Separation plus mass-based identification | Picolinyl Esters, FAMEs | Structure Confirmation | [14] |

| Silver Ion HPLC | Separation based on double bond interaction | p-Methoxyphenacyl Esters | Isomer Separation (cis-Δ6 vs cis-Δ9) | [5] |

| ¹³C-NMR | Nuclear spin in a magnetic field | None | Definitive double bond positioning | [9][14] |

| IR Spectroscopy | Absorption of infrared radiation | None | Confirmation of cis-double bond | [14] |

Biological Activity and Signaling Pathways

Petroselinic acid is not merely an industrial building block; it also possesses a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][7][8][16] Recent research has uncovered its role as a modulator of the innate immune system.